Benzo[c]phenanthrene

Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Toxicology

Using bay-region PAH surrogates (e.g., chrysene, BaP) for fjord-region mechanistic or toxicological studies introduces stereochemical artifacts that yield non-comparable DNA adduct spectra and misleading risk conclusions. BcPh eliminates this variable. • Unique fjord-region diol-epoxide (BcPDE) is a potent mammary carcinogen in CD rats, outperforming BaP diol-epoxide at equimolar doses. • Preferential deoxyadenosine (dA) adduction (~3:1 dA:dG) provides a distinct biomarker orthogonal to bay-region PAHs. • CYP1B1-dependent terminal activation enables selective extrahepatic toxicology studies. Supply reliability: Global stock with ambient shipment; analytical documentation (HPLC, GC) included.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 195-19-7
Cat. No. B127203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]phenanthrene
CAS195-19-7
Synonyms3,4-Benzophenanthrene;  Benzo[e]phenanthrene;  Tetrahelicene; 
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3
InChIInChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H
InChIKeyTUAHORSUHVUKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.51e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]phenanthrene Overview


Benzo[c]phenanthrene (BcPh), a tetracyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12 and molecular weight 228.29 g/mol, is an ortho-fused polycyclic arene resulting from the symmetrical fusion of the C1-C2 bonds of two naphthalene units [1]. Unlike its more common bay-region analogs (e.g., benzo[a]pyrene, chrysene, phenanthrene), BcPh possesses a sterically hindered 'fjord' region, a structural feature that profoundly alters its metabolic activation, DNA binding profile, and ultimate biological activity [2]. It is classified by the International Agency for Research on Cancer (IARC) as Group 3 (not classifiable as to its carcinogenicity to humans) based on limited evidence in experimental animals, yet its fjord-region diol-epoxide metabolites are among the most potent tumor initiators of any hydrocarbon diol-epoxide tested [3]. Physicochemical properties include a melting point of 158-160°C, a calculated logP of 5.91, and solubility in nonpolar organic solvents, which inform its handling as a certified reference material for analytical and toxicological research .

Fjord-region PAH certified reference material for analytical and toxicological research
Supports stereochemical metabolic activation studies and DNA adduct profiling
Enables investigation of dA-selective genotoxicity pathways distinct from bay-region PAHs
Chiral metabolite analysis with validated HPLC separation protocol available

Benzo[c]phenanthrene Substitution Risks


Procurement of a general 'PAH reference standard' or substitution with a bay-region tetracyclic analog (e.g., chrysene, benz[a]anthracene) is scientifically unsound due to the unique stereochemical and biological consequences of BcPh's fjord region. This steric hindrance forces its metabolic diol-epoxide intermediates into non-planar conformations, which dictates a distinct pattern of DNA adduct formation, preferentially targeting deoxyadenosine (dA) over deoxyguanosine (dG) residues—a profile opposite to that of the prototypical bay-region carcinogen benzo[a]pyrene [1]. Furthermore, the catalytic efficiency and regioselectivity of human cytochrome P450 isoforms (notably CYP1A1 vs. CYP1B1) toward BcPh differ markedly from those for other PAHs, and these differences are species-specific, limiting the extrapolation of rodent metabolism data to human risk assessment [2]. Consequently, using a non-fjord analog as a surrogate in analytical, toxicological, or mechanistic studies will yield data that are not comparable and may lead to erroneous conclusions regarding environmental PAH risk or biological mechanism.

Bay-region tetracyclic analogs (e.g., chrysene, benz[a]anthracene) adopt planar conformations; the fjord region forces non-planar diol-epoxide intermediates that profoundly alter DNA binding.
DNA adduct profile may shift from dG-dominant (BaP) to dA-selective (~3:1 dA:dG); resulting genotoxicity data may not be comparable.
Metabolic activation relies predominantly on CYP1B1, not CYP1A1; isoform usage differences limit cross-PAH extrapolation and may not transfer across species.

Benzo[c]phenanthrene: Quantitative Evidence


Mammary Carcinogenicity Potency

In a direct comparative study, the fjord-region diol-epoxide of benzo[c]phenanthrene (BcPDE) demonstrated significantly higher mammary tumorigenicity in female CD rats than the bay-region diol-epoxide of the prototypical PAH carcinogen, benzo[a]pyrene (BaPDE). At an equimolar total dose of 12.2 µmol directly injected into mammary fat pads, BcPDE rapidly induced a higher incidence of both fibroadenoma and adenocarcinoma [1].

Mammary carcinogenicity
Head-to-head
BcPDE: 100% tumor incidence at 12.2 µmol; BaPDE: lower incidence at same dose in female CD rats
Reported mammary model context
Single study; direct fat pad injection model
Chemical Carcinogenesis Polycyclic Aromatic Hydrocarbons Toxicology

Mouse Skin Tumor Initiation Activity

Both diastereomeric bay-region diol-epoxides of BcPh were found to be significantly more potent tumor initiators on mouse skin than the corresponding bay-region diols derived from benzo[a]pyrene (BaP) and benz[a]anthracene (BA) [1].

Skin tumor initiation
Head-to-head
BcPh anti-diol epoxide (100 nmol) produced 9.2 papillomas/mouse; BaP anti-diol epoxide required 2400 nmol for 9.5 papillomas/mouse
Reported ~24-fold higher initiation response
Two-stage mouse skin model
Tumor Initiation Chemical Carcinogenesis PAH

Divergent DNA Adduct Profile: Adenine Preference

The metabolic activation of BcPh in rodent embryo cell cultures results in a unique DNA adduct profile. In contrast to benzo[a]pyrene (BaP), which primarily forms deoxyguanosine (dG) adducts, the major DNA-binding metabolite of BcPh, (-)-BcPhDE-2, reacts to yield deoxyadenosine (dA) and deoxyguanosine adducts in a ratio of approximately 3:1 [1]. This preference for dA adduction is a hallmark of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) [2].

DNA adduct profile
Cross-study
BcPh: ~3:1 dA:dG adduct ratio; BaP: predominantly dG adducts (~1:9 dA:dG)
Supports dA-selective genotoxicity research
Rodent embryo cell cultures
DNA Adductomics Genotoxicity Molecular Toxicology

CYP1B1-Dependent Metabolic Activation

Metabolism studies using cDNA-expressed human cytochrome P450 (CYP) isoforms reveal a distinct, complementary two-step activation pathway for BcPh. The formation of the proximate carcinogen, BcPh-3,4-dihydrodiol, is primarily catalyzed by CYP1A1. However, its further oxidation to the ultimate carcinogenic fjord-region diol-epoxide is predominantly catalyzed by CYP1B1 [1]. This contrasts with the activation of many other PAHs where CYP1A1 is the dominant isoform for both steps.

CYP activation pathway
Class-level
BcPh-3,4-dihydrodiol → diol-epoxide primarily by CYP1B1; BaP activation dominated by CYP1A1
CYP1B1-specific activation context
Expressed human CYP isoforms
Xenobiotic Metabolism Cytochrome P450 Toxicogenomics

DNA Binding Affinity and Repair Evasion

Free energy perturbation and molecular dynamics simulations indicate that fjord-region PAHs, including BcPh, form DNA adducts with higher binding affinity and reduced recognition by the nucleotide excision repair (NER) machinery compared to their bay-region counterparts [1].

DNA repair evasion
Head-to-head
BcPh-DNA adducts: higher binding affinity, weaker RAD4-RAD23 recognition vs bay-region adducts
Supports repair evasion mechanism research
In silico free energy perturbation
Computational Toxicology DNA Repair Molecular Dynamics

Chiral Separation of trans-Dihydrodiol Metabolites

A validated HPLC method using a cellulose-tris-(N-3,5-dimethylphenylcarbamate) chiral stationary phase achieves baseline separation (Rs ≥1.6) of the enantiomers of trans-dihydrodiol metabolites of BcPh and other fjord-region PAHs. The separation is rapid (within 30 minutes) using an n-heptane-ethanol (9:1, v/v) mobile phase, facilitating direct optical resolution without derivatization [1].

Chiral metabolite resolution
Cross-study
Baseline separation (Rs ≥1.6) of trans-dihydrodiol enantiomers; Chiralcel OD, n-heptane-ethanol (9:1),
Supports enantioselective metabolite profiling
Validated chiral HPLC method
Analytical Chemistry Chiral Chromatography Metabolite Profiling

Benzo[c]phenanthrene Applications


In Vivo Mammary Carcinogenesis Studies

Given the direct, quantitative evidence of BcPh's fjord-region diol-epoxide (BcPDE) being a potent mammary carcinogen in female CD rats, significantly outperforming the bay-region diol-epoxide of benzo[a]pyrene at an equimolar dose [1], BcPh is the preferred compound for in vivo studies focused on environmental PAH-induced breast cancer. Its use as a positive control or mechanistic probe allows for the investigation of mammary-specific carcinogenic pathways with a sensitivity not achievable with BaP.

dA-Mediated Mutagenesis and Genotoxicity

The unique DNA adduct profile of BcPh, characterized by a ~3:1 ratio of deoxyadenosine (dA) to deoxyguanosine (dG) adducts [2], distinguishes it from most common PAHs like BaP. This makes BcPh an essential tool for researchers investigating the biological consequences and repair of dA adducts. Its use is specifically indicated for studies aiming to understand the mutagenic and carcinogenic mechanisms associated with adenine-targeting carcinogens, a pathway shared by other potent compounds such as DMBA [3].

CYP1B1-Mediated Toxicology and Extrahepatic Activation

BcPh's metabolic activation is uniquely dependent on human CYP1B1 for the final, critical conversion to its ultimate carcinogenic diol-epoxide metabolite [4]. This distinct pathway makes BcPh an ideal substrate for in vitro and in vivo investigations of CYP1B1-mediated toxicology. It is particularly relevant for research on PAH activation in extrahepatic tissues (e.g., mammary, lung, prostate) where CYP1B1 expression is often a key determinant of tissue-specific carcinogenic risk.

Chiral Analytical Methods for Fjord-Region PAH Metabolites

The established chiral HPLC method for baseline separation (Rs ≥ 1.6) of BcPh trans-dihydrodiol enantiomers [5] provides a robust analytical framework. BcPh is the reference standard of choice for analytical chemists and toxicologists who are developing, validating, or applying methods for the enantioselective analysis of fjord-region PAH metabolites in complex biological or environmental matrices. Its well-characterized chromatographic behavior under these specific conditions ensures reliable method performance.

Application
Selection Property
Validation Focus
Mammary carcinogenesis models
Fjord-region PAH reference material
Mammary tumor endpoint response
dA adduct genotoxicity studies
dA-selective adduct profile
dA-mediated mutagenesis pathway
CYP1B1 metabolism studies
CYP1B1-dependent activation pathway
Extrahepatic activation context
Chiral metabolite analysis
Validated chiral separation protocol
Enantiomeric resolution review

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